Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring and a dioxobutanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-chloro-3-methylphenol with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro-substituted phenyl ring and dioxobutanoate ester group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-3-hydroxybutyrate: Similar in structure but with a hydroxy group instead of a dioxobutanoate ester.
4-Chloro-3-methylphenol: Lacks the ester group, making it less complex.
Ethyl acetoacetate: Contains the ester group but lacks the chloro-substituted phenyl ring.
Uniqueness
Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is unique due to the combination of its chloro-substituted phenyl ring and dioxobutanoate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H13ClO4 |
---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C13H13ClO4/c1-3-18-13(17)12(16)7-11(15)9-4-5-10(14)8(2)6-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
BPGRNTQHHZWJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)C |
Origin of Product |
United States |
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